N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structural features and potential biological activities. The compound's IUPAC name indicates it belongs to the class of oxalamides and incorporates a thiazolo[3,2-b][1,2,4]triazole moiety. This compound is identified by the CAS number 894038-61-0 and has a molecular formula of C22H20ClN5O2S with a molecular weight of approximately 453.95 g/mol.
The compound is referenced in various chemical databases and research articles, indicating its relevance in scientific studies. Its synthesis and properties have been explored in literature focused on thiazole and triazole derivatives, highlighting its potential applications in medicinal chemistry.
N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can be classified as:
The synthesis of N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can be achieved through multiple synthetic routes. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can be represented using various structural formulas:
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)
AJVZSYNBZSEMEA-UHFFFAOYSA-N
The compound's structure features:
N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide may undergo several chemical reactions:
These reactions can facilitate the development of derivatives with enhanced biological activity or altered physicochemical properties.
Studies indicate that compounds with similar structures exhibit diverse biological activities including anticancer effects through topoisomerase inhibition.
While specific data on density and boiling point are not available for this compound, general characteristics include:
Key chemical properties include:
N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has potential applications in various fields:
Research continues to explore its efficacy and safety profiles in therapeutic contexts.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: